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Compound of Interest

Compound Name:
5'-Chlorospiro[cyclopropane-1,3'-

indoline]

CAS No.: 1538359-43-1

Cat. No.: B1431116

Get Quote

An In-Depth Technical Guide to the Spectroscopic Profile of 5'-Chlorospiro[cyclopropane-
1,3'-indoline]

For Researchers, Scientists, and Drug Development Professionals

Introduction
5'-Chlorospiro[cyclopropane-1,3'-indoline] is a synthetic organic compound featuring a

unique spirocyclic architecture that fuses an indoline moiety with a cyclopropane ring. The

indoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural

products and pharmaceutical agents. The introduction of a spiro-cyclopropyl group at the 3-

position imparts significant three-dimensional character and conformational rigidity, properties

highly sought after in modern drug design to enhance binding affinity and selectivity. The

chlorine substituent on the aromatic ring further modulates the electronic and lipophilic

properties of the molecule.
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As this molecule represents a valuable building block for novel therapeutics, its unambiguous

structural confirmation and purity assessment are paramount. Spectroscopic analysis is the

cornerstone of this characterization. This guide provides a comprehensive, in-depth analysis of

the expected spectroscopic data for 5'-Chlorospiro[cyclopropane-1,3'-indoline], grounded in

fundamental principles and data from analogous structures. It is designed to serve as a

practical reference for researchers engaged in the synthesis, characterization, and application

of this and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and

stereochemistry of organic molecules. For 5'-Chlorospiro[cyclopropane-1,3'-indoline], both

¹H and ¹³C NMR will provide a wealth of structural information.

Experimental Protocol: Acquiring High-Quality NMR
Data
A standardized approach is critical for obtaining reproducible and high-resolution NMR spectra.

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a

deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

CDCl₃ is often preferred for its simplicity, while DMSO-d₆ can be useful for observing

exchangeable protons like N-H.

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ = 0.00 ppm).

Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal

signal dispersion and resolution, which is particularly important for resolving the complex

spin systems of the aromatic and cyclopropyl protons.

Data Acquisition: Acquire a standard one-dimensional ¹H spectrum. Subsequently, obtain a

¹³C spectrum using a broadband proton-decoupling pulse sequence to simplify the spectrum

to a series of singlets, one for each unique carbon environment. Two-dimensional

experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single
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Quantum Coherence) are invaluable for definitively assigning proton and carbon signals,

respectively.

Sample Preparation

Data Acquisition (≥400 MHz)

Data Processing & Analysis

Dissolve Sample
(5-10 mg in 0.6 mL CDCl₃)

Add TMS Standard
(δ = 0.00 ppm)

¹H NMR Acquisition
(1D Spectrum)

Insert into
Spectrometer

¹³C{¹H} NMR Acquisition
(Broadband Decoupled)

2D NMR (Optional)
(COSY, HSQC)

Fourier Transform

Phase & Baseline Correction

Integration & Peak Picking

Structural Elucidation
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Click to download full resolution via product page

Caption: Standard workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum
The structure of 5'-Chlorospiro[cyclopropane-1,3'-indoline] suggests a complex and

informative ¹H NMR spectrum. The key is to analyze the distinct chemical environments: the

aromatic ring, the indoline N-H and CH₂, and the spiro-cyclopropane ring.

Aromatic Region (δ 6.5-7.5 ppm): The 1,2,4-trisubstituted benzene ring will give rise to three

distinct signals. Based on data for 4-chloroaniline, the proton ortho to the amino group (H-7')

is expected to be the most shielded. The proton ortho to the chlorine (H-4') will be deshielded

relative to aniline but shielded relative to benzene.

H-7': Expected around δ 6.6-6.8 ppm as a doublet.

H-6': Expected around δ 7.0-7.2 ppm as a doublet of doublets.

H-4': Expected around δ 7.1-7.3 ppm as a doublet.

Indoline N-H and CH₂ Protons:

N-H (H-1'): A broad singlet, typically in the range of δ 3.5-4.5 ppm. Its chemical shift is

highly dependent on solvent, concentration, and temperature.

CH₂ (H-2'): A singlet expected around δ 3.4-3.6 ppm, as it is adjacent to a nitrogen atom

and a quaternary carbon.

Cyclopropane Region (δ 0.5-1.5 ppm): This is the most diagnostic region. The magnetic

anisotropy of the cyclopropane ring induces significant shielding, causing its protons to

appear at an unusually high field (upfield).[1][2] The four protons on the cyclopropane ring

are diastereotopic due to the chiral spirocenter. They will appear as a complex, coupled spin

system.

H-2/H-3: Two sets of multiplets between δ 0.8 and 1.4 ppm, each integrating to 2H. The

coupling patterns will be complex due to geminal coupling (²JHH, typically -4 to -9 Hz), cis-
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vicinal coupling (³JHH, typically 8-12 Hz), and trans-vicinal coupling (³JHH, typically 4-9

Hz).[3][4][5]

Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity Integration

H-2/H-3 (Cyclopropyl) 0.8 - 1.4 Complex Multiplets 4H

H-2' (Indoline CH₂) 3.4 - 3.6 Singlet (s) 2H

H-1' (Indoline NH) 3.5 - 4.5 Broad Singlet (br s) 1H

H-7' (Aromatic) 6.6 - 6.8 Doublet (d) 1H

H-6' (Aromatic) 7.0 - 7.2
Doublet of Doublets

(dd)
1H

H-4' (Aromatic) 7.1 - 7.3 Doublet (d) 1H

Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals, as two pairs of aromatic

carbons are chemically equivalent by symmetry.

Aliphatic Region (δ 0-60 ppm):

C-2/C-3 (Cyclopropyl): The cyclopropane carbons are highly shielded and will appear

significantly upfield, predicted in the range of δ 10-20 ppm.[6][7]

C-3' (Spiro Carbon): The quaternary spiro carbon, attached to two rings and a nitrogen,

will be further downfield, estimated at δ 45-55 ppm.

C-2' (Indoline CH₂): The methylene carbon adjacent to the nitrogen is expected around δ

50-60 ppm.

Aromatic Region (δ 110-150 ppm): Six carbons will appear in this region. The chemical shifts

are influenced by the electron-donating nitrogen and the electron-withdrawing chlorine.[8][9]

C-5' (C-Cl): The carbon bearing the chlorine atom will be in the δ 125-130 ppm range.
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C-7a' (C-N): The carbon ipso to the nitrogen and part of the benzene ring fusion will be the

most deshielded aromatic carbon, likely > δ 145 ppm.

Other aromatic carbons (C-3a', C-4', C-6', C-7') will resonate between δ 110-130 ppm.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2/C-3 (Cyclopropyl) 10 - 20

C-3' (Spiro Carbon) 45 - 55

C-2' (Indoline CH₂) 50 - 60

C-7' 110 - 115

C-4' 120 - 125

C-5' 125 - 130

C-6' 128 - 132

C-3a' 135 - 140

C-7a' 145 - 150

Mass Spectrometry (MS): Molecular Weight and
Fragmentation
Mass spectrometry provides the molecular weight and crucial structural information through

fragmentation analysis.

Experimental Protocol
Electron Ionization (EI) is a common technique for this type of molecule. For higher sensitivity

and analysis of potential derivatives, Electrospray Ionization (ESI) would be used.

Sample Introduction: The sample can be introduced via a direct insertion probe (for EI) or

dissolved in a suitable solvent like methanol or acetonitrile and infused into the source (for

ESI).
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Ionization: For EI, a standard electron energy of 70 eV is used to induce fragmentation. For

ESI, a positive ion mode would be selected to generate the protonated molecule [M+H]⁺.

Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for

determining the exact mass and elemental composition, confirming the molecular formula.

Predicted Mass Spectrum
Molecular Ion (M⁺˙): The exact mass of C₁₀H₁₀ClN is 179.0502. The most critical diagnostic

feature will be the isotopic pattern of the molecular ion peak due to the presence of chlorine.

An intense peak will appear at m/z 179 (for the ³⁵Cl isotope) and a smaller peak at m/z 181

(for the ³⁷Cl isotope). The intensity ratio of these peaks will be approximately 3:1, which is a

definitive signature for a monochlorinated compound.

Key Fragmentation Pathways: Indoline derivatives typically fragment through cleavage of the

heterocyclic ring.[10][11]

A primary fragmentation could be the loss of the cyclopropane group (C₃H₄, 40 Da) via a

retro-[2+1] cycloaddition, leading to a fragment at m/z 139/141.

Loss of a chlorine radical (Cl˙) is possible, giving a fragment at m/z 144.

Cleavage of the C-N and C-C bonds in the indoline ring can lead to various smaller

fragments. A stable fragment corresponding to the chlorophenyl cation might be observed

at m/z 111/113.

[M]⁺˙
m/z 179/181

[M - C₃H₄]⁺˙
m/z 139/141- C₃H₄

[M - Cl]⁺
m/z 144

- Cl•

Click to download full resolution via product page

Caption: Predicted primary fragmentation pathways in EI-MS.
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m/z (³⁵Cl / ³⁷Cl) Predicted Identity Notes

179 / 181 [C₁₀H₁₀ClN]⁺˙ (Molecular Ion)
Key diagnostic peak with ~3:1

isotopic ratio.

144 [C₁₀H₁₀N]⁺ Loss of chlorine radical.

139 / 141 [C₇H₆ClN]⁺˙
Loss of neutral cyclopropene

(C₃H₄).

111 / 113 [C₆H₄Cl]⁺ Chlorophenyl cation fragment.

Infrared (IR) Spectroscopy: Functional Group
Identification
IR spectroscopy is a rapid and effective method for identifying the key functional groups

present in the molecule.

Experimental Protocol
Sample Preparation: The solid sample can be finely ground with potassium bromide (KBr)

and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated

Total Reflectance (ATR) accessory, which requires minimal sample preparation.

Data Acquisition: The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Absorption Bands
The IR spectrum will be characterized by absorptions corresponding to the N-H, C-H (aromatic

and aliphatic), C=C, and C-N bonds.
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Frequency Range (cm⁻¹) Vibration Type Notes

3350 - 3450 N-H Stretch

A sharp to medium intensity

peak characteristic of a

secondary amine.[12][13]

3000 - 3100 Aromatic C-H Stretch
Medium to weak absorptions

above 3000 cm⁻¹.

2850 - 3000 Aliphatic C-H Stretch

Absorptions from the indoline

and cyclopropane CH₂ groups.

[14]

~1610, ~1480 Aromatic C=C Stretch

Two or more sharp bands of

variable intensity, characteristic

of the benzene ring.

1250 - 1350 Aromatic C-N Stretch

A strong band indicating the

bond between the aromatic

ring and the nitrogen atom.[12]

~820 C-H Out-of-Plane Bend

A strong band indicative of

1,2,4-trisubstitution on the

benzene ring.

Conclusion
The comprehensive spectroscopic analysis of 5'-Chlorospiro[cyclopropane-1,3'-indoline]
provides a unique and definitive fingerprint for its structural verification. The ¹H NMR spectrum

is distinguished by the highly shielded, complex signals of the diastereotopic cyclopropyl

protons. The ¹³C NMR confirms the presence of eight unique carbon environments, including

the characteristic upfield cyclopropyl carbons. Mass spectrometry validates the molecular

formula through the molecular ion and its tell-tale 3:1 isotopic pattern for chlorine. Finally, IR

spectroscopy confirms the presence of key functional groups, notably the secondary amine N-

H bond. Together, these techniques provide a robust and self-validating system for the

characterization of this important molecular scaffold, ensuring its identity and purity for

applications in research and drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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